molecular formula C20H17N5O3S2 B11411185 2-({3-Benzyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide

2-({3-Benzyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B11411185
M. Wt: 439.5 g/mol
InChI Key: PBTKQPCXZRNLND-UHFFFAOYSA-N
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Description

2-({3-Benzyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiadiazole ring fused with a triazine ring, which is further substituted with a benzyl group, a methoxyphenyl group, and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-Benzyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, including cyclization, substitution, and condensation reactionsThe final step involves the condensation of the intermediate with acetamide under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-({3-Benzyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-({3-Benzyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, sensors, and catalysts .

Mechanism of Action

The mechanism of action of 2-({3-Benzyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({3-Benzyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H17N5O3S2

Molecular Weight

439.5 g/mol

IUPAC Name

2-[(3-benzyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C20H17N5O3S2/c1-28-15-9-7-14(8-10-15)21-17(26)12-29-20-24-25-18(27)16(22-23-19(25)30-20)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,21,26)

InChI Key

PBTKQPCXZRNLND-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=O)C(=NN=C3S2)CC4=CC=CC=C4

Origin of Product

United States

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